molecular formula C9H12O2 B6251537 2-acetyl-3-methylcyclohex-2-en-1-one CAS No. 499195-92-5

2-acetyl-3-methylcyclohex-2-en-1-one

Cat. No.: B6251537
CAS No.: 499195-92-5
M. Wt: 152.19 g/mol
InChI Key: ZKGZYSMPGJUJEC-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone characterized by a six-membered ring with a methyl group and an acetyl group attached to it

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production often utilizes the oxidation method due to its efficiency and scalability. The use of chromium trioxide in acetic acid provides a high yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: This compound can be reduced to form alcohols or other reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenation agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

2-Acetyl-3-methylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 2-acetyl-3-methylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence metabolic pathways, leading to changes in cellular processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the methyl and acetyl groups in 2-acetyl-3-methylcyclohex-2-en-1-one imparts unique reactivity and potential applications, distinguishing it from its analogs.

Biological Activity

2-Acetyl-3-methylcyclohex-2-en-1-one is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including potential therapeutic applications, mechanisms of action, and safety profiles.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 150.17 g/mol

This compound features a cyclohexene ring with an acetyl group and a methyl group, contributing to its unique chemical reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

Anti-inflammatory Effects

In a study examining the anti-inflammatory properties, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial metabolism and inflammatory pathways.
  • Radical Scavenging : Its structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS).
  • Modulation of Signaling Pathways : Preliminary studies suggest it may influence signaling pathways related to inflammation and cell survival.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The study highlighted that modifications to the acetyl group significantly enhanced antibacterial activity, paving the way for further optimization in drug design.

Study on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a marked reduction in edema and inflammatory markers following treatment with this compound, suggesting its potential use in clinical settings for managing inflammatory disorders.

Safety Profile and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments indicate low acute toxicity; however, long-term effects remain under investigation. In silico models predict minimal hepatotoxicity and mutagenicity, but further empirical studies are essential to validate these findings.

Properties

CAS No.

499195-92-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-acetyl-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5H2,1-2H3

InChI Key

ZKGZYSMPGJUJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)C(=O)C

Purity

95

Origin of Product

United States

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